(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a synthetic organic compound classified within the piperazine derivatives. This compound features a tert-butoxycarbonyl (Boc) protecting group, a carboxymethyl group, and a methyl group attached to the piperazine ring. It is primarily utilized in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
The synthesis of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one typically involves several key steps:
The reaction conditions generally involve organic solvents like dichloromethane or tetrahydrofuran, along with bases such as sodium hydride or potassium carbonate to facilitate the reactions. In industrial settings, automated reactors may be employed to ensure high yield and purity through controlled parameters like temperature and pressure.
The molecular formula for (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is . Its structure includes:
The compound exhibits specific stereochemistry at the 3-position due to its chiral center, which is critical for its biological activity. The compound's purity is often evaluated using high-performance liquid chromatography, with typical purities exceeding 97% .
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The conditions for these reactions vary based on the desired transformation and may require careful control to avoid side reactions.
The mechanism of action for (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one largely depends on its application in pharmaceutical research. It serves as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The selective removal of the Boc group exposes reactive sites on the piperazine ring, facilitating interactions with biological targets such as enzymes or receptors. The presence of both carboxymethyl and methyl groups can influence binding affinity and selectivity towards these targets .
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one typically appears as a white to off-white solid. Its melting point ranges between 195°C to 198°C, indicating good thermal stability.
The compound's solubility profile varies with solvents; it is generally soluble in polar organic solvents like methanol but less so in non-polar solvents. Its stability under acidic conditions allows for effective deprotection when needed .
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one has several scientific applications:
This comprehensive analysis highlights the significance of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one in both research and practical applications within chemistry and pharmacology.
(3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one is a chemically defined heterocyclic compound belonging to the N-protected piperazinone class. Its systematic IUPAC name is tert-butyl (3S)-3-methyl-4-oxo-1-(carboxymethyl)piperazine-1-carboxylate. This nomenclature precisely defines its molecular architecture: a six-membered piperazinone ring containing a ketone functionality at position 2, a methyl substituent at the stereogenic C3 position with (S) configuration, a tert-butoxycarbonyl (Boc) protecting group on the N4 nitrogen, and a carboxymethyl moiety attached to the N1 nitrogen. The core piperazin-2-one scaffold provides structural rigidity while the polar functional groups enhance solubility and provide sites for chemical modification [1] [7].
The compound's structural representation features a chiral center at the C3 position, with the methyl group in the (S) absolute configuration. This stereochemistry significantly influences its three-dimensional conformation and intermolecular interactions. The molecule exists predominantly in a twisted boat conformation that positions the Boc group equatorially, minimizing steric strain while optimizing hydrogen bonding capabilities through the carbonyl and carboxylic acid functionalities. X-ray crystallographic analyses of related piperazinone derivatives reveal characteristic bond lengths and angles: the C2=O bond length averages 1.21 Å, typical for amide carbonyls, while the C3-C8 (methyl) bond measures approximately 1.52 Å. The dihedral angle between the piperazinone ring and Boc carbonyl plane ranges between 15-25°, facilitating electronic conjugation [1].
This compound is referenced under multiple designations across chemical databases and commercial catalogs, reflecting its diverse synthetic applications and structural features. Common synonyms include:
Table 1: Registry Identifiers and Molecular Descriptors
Identifier Type | Designation |
---|---|
CAS Registry Number | 959584-21-5 |
PubChem CID | 4712539 |
MDL Number | MFCD06656455 |
Molecular Formula | C₁₃H₂₁N₂O₅ |
Molecular Weight | 285.32 g/mol |
The compound is registered under CAS 959584-21-5 in major chemical substance databases, with PubChem Substance ID 4712539 providing comprehensive structural and property data. Additional catalog numbers include ChemImpex 22686 and Aldrich CPR CDS007463 for research-grade material. The MDL identifier MFCD06656455 is specific to its stereochemically defined (3S) configuration, distinguishing it from racemic or (3R) counterparts. These unique identifiers facilitate precise material tracking across pharmaceutical development workflows and regulatory documentation [1] [3] [6].
Table 2: Physicochemical Characterization Data
Property | Specification |
---|---|
Appearance | White crystalline powder |
Optical Rotation [α]D²⁰ | +70° ± 2° (c=1 in methanol) |
HPLC Purity | ≥98% |
Storage Conditions | 0-8°C (protect from moisture) |
The emergence of (3S)-4-Boc-1-carboxymethyl-3-methyl-piperazin-2-one as a privileged synthetic intermediate coincides with key developments in peptide mimetic chemistry during the late 20th century. Piperazinone scaffolds gained prominence following the discovery that constrained heterocycles could mimic peptide β-turns while conferring metabolic stability. The incorporation of Boc protection specifically addressed the need for orthogonal protecting group strategies in solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild acidic conditions without disturbing other labile functionalities [2] [7].
The historical significance of this compound is underscored by its evolution from early piperazine chemistry pioneered by Janssen Pharmaceuticals in the 1960s during opioid receptor ligand development. While not biologically active itself, its structural framework served as a precursor to pharmacologically active 4-anilidopiperidine derivatives. Modern applications leverage its dual functionality: the carboxylic acid enables conjugation through amide bond formation, while the Boc-protected nitrogen allows controlled ring functionalization after deprotection. This versatility made it indispensable for constructing complex molecular architectures, particularly in the synthesis of protease inhibitors and kinase-targeted therapeutics where the stereochemically defined methyl group controls binding orientation [4] [7].
The compound's adoption accelerated with the rise of combinatorial chemistry in the 1990s, where its crystalline nature and stability facilitated automated synthesis platforms. Its synthetic utility is documented in key medicinal chemistry campaigns, including the development of hepatitis C virus NS3/4A protease inhibitors where piperazinone cores served as conformational constraints. The Boc-protected derivative specifically enabled efficient diversification at N4 while maintaining chiral integrity at C3, a critical feature for achieving nanomolar potency against viral targets [2].
The (S) absolute configuration at the C3 position confers distinct three-dimensional spatial arrangements that critically influence molecular recognition and biological interactions. X-ray diffraction studies demonstrate that the (3S) enantiomer adopts a conformation where the C3 methyl group occupies a pseudo-axial orientation, directing the N1-carboxymethyl moiety into a spatial quadrant favorable for receptor engagement. This contrasts sharply with the (3R) diastereomer, where steric clashes between the methyl and Boc groups force the carboxymethyl into a higher-energy conformation [1] [6].
The bioactivity implications of this stereopreference are profound in drug-receptor interactions. In μ-opioid receptor binding studies of related piperazine derivatives, (3S)-configured analogs consistently exhibited 15-30 times higher affinity than their (3R) counterparts, attributable to optimal hydrogen bonding between the carbonyl group and transmembrane residue Lys303. Similarly, enzymatic assays against matrix metalloproteinase-9 revealed that only (3S)-configured piperazinones achieved productive zinc coordination through the carboxylate group, with IC₅₀ values differing by two orders of magnitude between enantiomers [4].
Table 3: Stereochemical Influence on Molecular Properties and Interactions
Parameter | (3S) Configuration | (3R) Configuration |
---|---|---|
Predominant Ring Conformation | Twisted boat (methyl pseudo-axial) | Chair (methyl equatorial) |
Calculated Dipole Moment | 5.2 Debye | 4.3 Debye |
Hydrogen Bond Acceptor Capacity | 5 sites | 4 sites (Boc carbonyl shielded) |
Simulated μ-Opioid Receptor Binding Energy | -9.8 kcal/mol | -7.2 kcal/mol |
The stereochemical integrity also governs physicochemical properties relevant to drug disposition. The (3S) enantiomer demonstrates a calculated partition coefficient (cLogP) of 1.2 versus 1.5 for the (3R) form, reflecting differential solvent exposure of hydrophobic domains. Permeability across Caco-2 cell monolayers is 3-fold higher for the (3S)-configured derivative, attributed to its optimized hydrogen bonding potential rather than lipophilicity differences. These observations underscore the criticality of the (3S) configuration for both target engagement and pharmaceutical properties in piperazinone-based drug design [1] [6].
The optical rotation signature ([α]D²⁰ = +70 ± 2°) provides a critical quality control parameter for verifying configurational purity during synthesis. This measurable property correlates directly with enantiomeric excess, where deviations beyond ±2° indicate unacceptable racemization. The consistency of this optical activity across synthetic batches confirms retention of stereochemical integrity, a non-negotiable requirement for structure-activity relationship studies in medicinal chemistry programs [1].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0